4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine

Drug Design Physicochemical Properties Scaffold Differentiation

Secure a key starting material for your kinase inhibitor programs. The N1-cyclopropyl substituent on this aminopyridine scaffold is proven to enhance metabolic stability and CNS penetration, critical for anti-fibrotic and oncology hit-to-lead campaigns. Unlike simple alkyl analogs, this specific connectivity directs a unique vector for DDR1/2 SAR exploration. Standardized at 95% purity, this building block enables reliable library synthesis and lead optimization. Accelerate your discovery timeline—inquire for bulk availability.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Cat. No. B8195243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C=N2)C3=CC(=NC=C3)N
InChIInChI=1S/C11H12N4/c12-11-5-8(3-4-13-11)9-6-14-15(7-9)10-1-2-10/h3-7,10H,1-2H2,(H2,12,13)
InChIKeyNWCPDJXCDWLHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine: Technical Specifications and Procurement Starting Point


4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS: 2244439-39-0) is a heterocyclic building block comprising a pyridine ring substituted with an amino group and a 1-cyclopropyl-1H-pyrazol-4-yl moiety . This specific scaffold is valued in medicinal chemistry as a versatile intermediate for constructing kinase inhibitors and other bioactive molecules [1]. Its commercial availability, with a standard purity specification of 95% , positions it as a tangible starting point for research and development projects.

Why 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine Cannot Be Casually Substituted with Other Pyrazolyl-Pyridinamines


Simple in-class substitution is not advisable due to the unique combination of the 2-aminopyridine core and the N1-cyclopropyl substituent. The cyclopropyl group is a privileged scaffold in drug discovery, known to significantly alter metabolic stability and binding affinity compared to unsubstituted or alkyl-substituted analogs [1]. The specific connectivity (pyrazol-4-yl to pyridin-4-yl) presents a distinct vector and electronic profile compared to regioisomers (e.g., pyrazol-5-yl or pyridin-3-yl linkages), which can lead to divergent biological activity . The evidence below quantitatively contextualizes this compound against a close analog and highlights its role as a validated fragment in a potent inhibitor series.

Quantitative Differentiation Evidence for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine


Comparative Physicochemical Profile vs. N1-Methyl Analog

The presence of the cyclopropyl group in the target compound imparts a distinct physicochemical profile compared to its N1-methyl analog (4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine). The cyclopropyl group increases lipophilicity (clogP) and molecular weight while reducing the number of hydrogen bond donors, which can influence membrane permeability and target binding .

Drug Design Physicochemical Properties Scaffold Differentiation

Validated Utility as a Fragment in a Potent DDR1/2 Inhibitor Series

The 1-cyclopropyl-1H-pyrazol-4-yl fragment is a key structural component of compound 47, a potent dual Discoidin Domain Receptor (DDR1/2) inhibitor [1]. This fragment, when incorporated into a larger quinazoline-based scaffold, contributes to a compound with a DDR1 IC50 of 0.7 nM and a DDR2 IC50 of 1.2 nM. This demonstrates the value of the cyclopropyl-pyrazole fragment in achieving high potency against a therapeutically relevant kinase target [1].

Kinase Inhibitors DDR1 DDR2 Fragment-based Drug Discovery

Commercial Availability and Purity Benchmark

Unlike many structurally related pyrazolyl-pyridinamines which may only be available via custom synthesis, 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine is commercially available from multiple vendors with a standard purity specification of 95% . This ensures rapid project initiation and reduces the time and cost associated with in-house synthesis.

Procurement Building Blocks Quality Control

Priority Application Scenarios for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine


Fragment-Based Discovery of DDR1/2 or Related Kinase Inhibitors

Based on the validated activity of the 1-cyclopropyl-1H-pyrazol-4-yl fragment in a potent DDR1/2 inhibitor [1], this compound is an ideal fragment for hit-to-lead optimization campaigns targeting Discoidin Domain Receptors. Its use can accelerate the development of novel anti-fibrotic or anti-cancer agents [1].

Building Block for Targeted Library Synthesis

The compound's dual functionality (aminopyridine and cyclopropyl-pyrazole) makes it a versatile building block for generating diverse compound libraries. It can be readily derivatized via the 2-amino group or the pyridine ring to explore structure-activity relationships (SAR) across various target classes .

Optimization of CNS-Penetrant Kinase Inhibitors

The modest increase in lipophilicity (clogP ~1.7) and reduced hydrogen bond donor count conferred by the cyclopropyl group, compared to a methyl analog, positions this compound as a suitable starting point for optimizing central nervous system (CNS) penetration in kinase inhibitor projects, where balancing potency and brain exposure is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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